N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylamide
These compounds share structural similarities but may differ in their functional groups or specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O4/c1-3-23-10-4-9-18-17(21)13-11-16(20)19(12-13)14-5-7-15(22-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21) |
InChI Key |
QDBBUAXXESNLFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.